2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano-pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichlorophenyl group enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorobenzaldehyde with 2-pyridone in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The dichlorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-d]pyridine
- 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
- 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[3,4-b]pyridine
Uniqueness
The uniqueness of 2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102830-72-8 |
---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-5-3-10(8-12(11)16)13-6-4-9-2-1-7-17-14(9)18-13/h1-3,5,7-8,13H,4,6H2 |
InChI Key |
ZGZXPGYGYRATEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC=C2)OC1C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.